molecular formula C12H14BrClN2OS B5694693 5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide

5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide

Cat. No.: B5694693
M. Wt: 349.67 g/mol
InChI Key: YWNWIXXBERTZKP-UHFFFAOYSA-N
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Description

5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide is an organic compound with a complex structure, characterized by the presence of bromine, chlorine, and a tert-butylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromo-2-chlorobenzoic acid with tert-butyl isothiocyanate under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamothioyl group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-tert-butylnicotinamide
  • 5-bromo-2-chlorobenzamide
  • N-(tert-butylcarbamothioyl)-2-chlorobenzamide

Uniqueness

5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, as well as the tert-butylcarbamothioyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(tert-butylcarbamothioyl)-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2OS/c1-12(2,3)16-11(18)15-10(17)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNWIXXBERTZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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